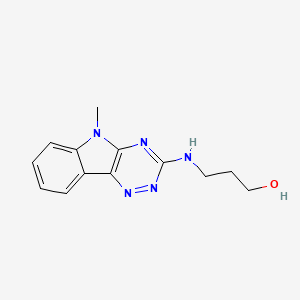

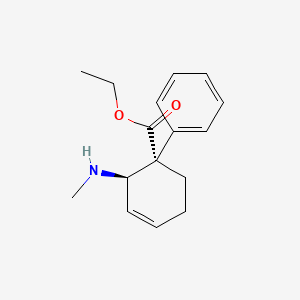

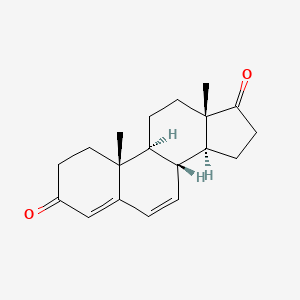

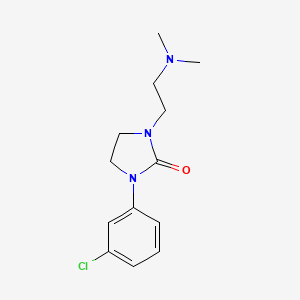

![molecular formula C13H12N2O B1204711 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile CAS No. 104675-23-2](/img/structure/B1204711.png)

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions that manipulate the molecular structure to achieve the desired product. For example, compounds with similar structural motifs have been synthesized using methods like cycloaddition reactions and modifications of aromatic C-H bonds through catalyzed reactions. These methods demonstrate the versatility and creativity in synthetic chemistry to construct complex molecules (Dong et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, often employing techniques such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. This analysis is crucial for understanding the compound's chemical behavior and properties. For instance, the structure of similar compounds has been elucidated to show specific arrangements that influence their reactivity and interactions (Patil et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds showcase a variety of reactivities and transformations, such as cycloaddition reactions and direct cyanation of aromatic C-H bonds. These reactions not only expand the utility of such compounds in synthetic chemistry but also highlight their potential as intermediates in the synthesis of more complex molecules (Dong et al., 2015).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, boiling points, and solubility, are crucial for their application in various industries. While specific data on 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is not provided, similar compounds' physical properties are studied to determine their suitability for practical applications (Patil et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, is essential for exploiting a compound's full potential. Research into compounds with structural similarities provides valuable insights into these aspects, guiding their application in synthesis, material science, and potentially pharmacology (Dong et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile has been utilized in the synthesis of various complex chemical structures. For instance, it has been used in the creation of isoxazoline-based carbocyclic nucleosides, which are important for linear construction of purine nucleosides (Quadrelli et al., 2007). Additionally, it's been involved in producing key intermediates for HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Antimicrobial and Biological Properties

- Research has shown that derivatives of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile exhibit significant antimicrobial properties. A study highlighted the synthesis of certain compounds starting from 5-chloro-2-hydroxy-benzonitrile, which demonstrated antibacterial and antifungal activity (Kumar et al., 2022). Another study investigated the antimicrobial activities of compounds containing benzoimidazole moiety, where 4-(5-benzoyl-1H-benzoimidazol-2-yl)-benzonitrile was used as a starting material (El-Meguid, 2014).

Radiosynthesis and PET Evaluation

- The compound has also been explored in the field of positron emission tomography (PET) imaging. A study developed (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors in the brain, showing good brain uptake in mice (Yuan et al., 2016).

Molecular Characteristics and Reactivity

- Further research has focused on understanding the molecular characteristics and reactivity of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile derivatives. For instance, the reactivity and properties of 4-(N,N-Dimethyl-amino)benzonitrile, a related compound, have been studied to understand dual fluorescence and charge-transfer states (Köhn & Hättig, 2004).

Applications in Fluorescent Probes and Sensing

- It has also been used in developing novel fluorescence probes for detecting reactive oxygen species and distinguishing specific species, demonstrating potential in various biological and chemical applications (Setsukinai et al., 2003).

Propiedades

IUPAC Name |

2-[(3-oxocyclohexen-1-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-9-10-4-1-2-7-13(10)15-11-5-3-6-12(16)8-11/h1-2,4,7-8,15H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMIHVZZMOSHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146644 | |

| Record name | Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile | |

CAS RN |

104675-23-2 | |

| Record name | Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

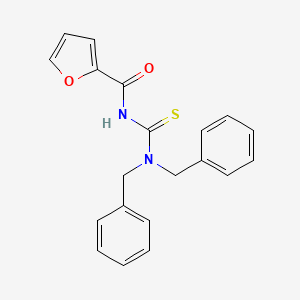

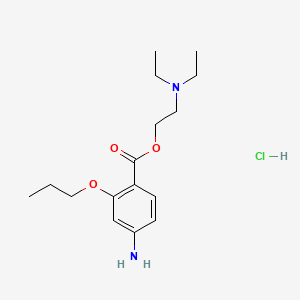

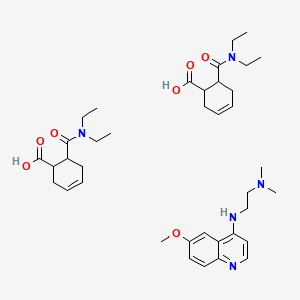

![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B1204651.png)